The dermal absorption of Reldan 22 (224 g/L chlorpyrifos-methyl, solvent based) was assessed in vitro using full-thickness male Fischer 344 rat skin. Single (10 uL) 28 hr applications of (14)C-labelled test material (undiluted or 1% aqueous dilution) were made to the epidermal surface of skin discs held in occluded flow diffusion cells at 31 °C. Receptor fluid (tissue culture medium containing 6% polyethylene glycol 20 oleyl ether) was collected at 2 h intervals. The solubility of chlorpyrifosmethyl in the receptor fluid was confirmed to be higher than the applied dose. For the concentrate, total recovery of radioactivity was high (92.27-99.32%). A lag time for penetration of 4-6 hr was observed; this was followed by linear absorption over the following 24 hr. For the spray strength dilution, total recovery of radioactivity was also high (95.05-100.89%). Distribution of radioactivity was consistent for all of the six replicates. A lag time for penetration of 8-10 hr was observed; this was followed by linear absorption over the remainder of the study. The linear absorption rate was calculated to be 10.4 ug/sq cm per hour for the concentrate and 0.039 ug/sq cm per hour for the 1% dilution. Dermal penetration was low for both formulation types.
Two male Sprague-Dawley rats (approximately 200 g) were gavaged with (14)C-radiolabelled chlorpyrifos-methyl (purity >99%; 377 MBq/mmol; labelled at positions 2 and 6 on the pyridyl ring) at a dose level of 16 mg/kg bw (in corn oil). Urine, feces and expired carbon dioxide were collected for up to 72 hr. Blood samples were taken from the tail at intervals throughout the study period. Radioactivity levels were determined by liquid scintillation counting or combustion analysis (fecal samples). Urinary metabolites were identified by thin-layer chromatography (TLC) and autoradiography. Peak blood radioactivity levels were reported at 5 hr, at which point the amount of test material in the blood was calculated to be approximately 3.0% (2.4-3.7%; absolute levels not given) of the administered dose. Levels of radioactivity indicated rapid clearance from blood, and the peak level seen at 5 hr had declined by 50% at approximately 9 hr following administration, suggesting an initial half-life of approximately 4 hr. Excretion of radioactivity was found to be primarily in the urine and largely within 24 hr of administration. Radioactivity levels in expired air were minimal. Residual tissue radioactivity levels at 72 hr were low in all tissues (<1 part per million [ppm]), but varied markedly between the two animals.
When (14)C-bound residues were fed to male rats for 24 hours, the animals eliminated 75% of the radioactivity in urine, 7% in expired air and 8% in faeces after 3 days, indicating that the bound residues were highly bioavailable. A further "bioavailable" amount (4%) was found in selected organs.
Tissue distributions of dichlorvos, an organophosphate, and chlorpyrifos-methyl, an organophosphorothioate, were determined. Tiny amounts of dichlorvos, 0.067 and 0.027 mg/L, were detected in the vitreous humor and cerebrospinal fluid, respectively. Although dichlorvos (0.082-8.99 mg/L or mg/kg) was detected in the thoracic aortic blood, thoracic inferior vena caval blood, pericardial fluid, bile, and spleen, it was strongly suggested that it had diffused postmortem from the stomach, which contained 879 mg, because no dichlorvos was detected in the other blood samples and tissues tested. Substantial amounts (0.615-4.15 mg/L) of chlorpyrifos-methyl were detected in all blood samples, and the order of its concentrations was as follows: pulmonary vessel blood > thoracic inferior vena caval blood > blood in the right cardiac chambers > blood in the left cardiac chambers = thoracic aortic blood > right femoral venous blood. The total amount of chlorpyrifos-methyl in the stomach was 612 mg. However, it was strongly suggested that virtually no chlorpyrifos-methyl diffused from the stomach into surrounding fluids and tissues postmortem because no chlorpyrifos-methyl was detected in the bile and little was found in the pericardial fluids. Neither compound was detected in the urine. In vitro experiments showed that dichlorvos (10 mg/L) almost disappeared from fresh (pH 7.4) and acidified (pH 6.2) blood samples within 24 and 72 hr, respectively. However, 53 and 77% of the original amount of dichlorvos in 0.05M phosphate buffers at pH 7.4 and 6.2 were detected 72 hr later. Chlorpyrifos-methyl (1 mg/L) was very stable in blood samples, regardless of the pH, during the 72-hr study period, but in the pH 7.4 and 6.2 phosphate buffers, approximately 80% of the original amount had degraded after 72 hr. ... When sodium fluoride was added to blood samples, dichlorvos degraded completely within 15 min, and chlorpyrifos-methyl became very unstable. When analyzing samples to detect organophosphorus chemicals, this common preservative should not be added to fluid specimens.
For more Absorption, Distribution and Excretion (Complete) data for CHLORPYRIFOS-METHYL (6 total), please visit the HSDB record page.
Thyroid hormones are vital to a host of human physiological functions in both children and adults. Exposures to chemicals, including chlorpyrifos, have been found to modify thyroid signaling at environmentally relevant levels in animal studies. The aim of this study was to examine circulating T4 and TSH levels in relation to urinary concentrations of 3,5,6-trichloro-2-pyridinol (TCPY), a metabolite of the organophosphorus insecticides chlorpyrifos and chlorpyrifos-methyl, using data from individuals 12 years and older from the U.S. National Health and Nutrition Examination Surveys (NHANES). NHANES datasets from 1999 to 2000 and 2001-2002 were combined, and individuals with thyroid disease, those taking thyroid medications, and pregnant women were excluded (N = 3249). Multivariable linear regression models for relationships between log-transformed urinary TCPY and serum total T(4) or log (TSH) were constructed adjusting for important covariates. Models were stratified by sex and a categorical age variable (12-18, 18-40, 40-60, and >60 years). In male participants, an interquartile range (IQR) increase in urinary TCPY was associated with statistically significant increases in serum T(4) of 3.8% (95th CI 0.75 to 7.0) among those 12-18 years of age and 3.5% (95th CI 0.13 to 7.0) in the 18-40 year age group, relative to median T4 levels using unweighted models. An IQR increase in TCPY was also associated with decreases in TSH of 10.7% (-18.7-2.05) among men 18-40 years old and 20.0% (95th CI -28.9 to -9.86) among men >60 years old. Conversely, urinary TCPY was positively associated with TSH in females >60 years of age. /3,5,6-Trichloro-2-pyridinol (chlorpyrifos-methyl metabolite)/
The urinary metabolites of chlorpyrifos-methyl were investigated by TLC ... . The primary metabolite was identified by co-chromatography as 3,5,6-trichloro-2-pyridinol (TCP). Additional non-mobile material was stated to be conjugated TCP. Metabolites were not quantified, and fecal metabolites were not investigated.
The oxidative desulfuration of the three phosphorothionate insecticides -- chlorpyrifos, chlorpyrifos-methyl, and leptophos--was studied in rat brain and liver. Hepatic microsomes demonstrated activities of 4-28 nmol/g/min, with male activity 2- to 4-fold higher than female activity. Very low desulfuration activity of all three compounds was observed in both microsomal and crude mitochondrial fractions from brain (3-27 pmol/g/min). There were no sex differences in the brain. Although the liver displayed 140- to 2100-fold greater activity than brain on a wet-weight basis, the brain desulfuration activities of these three compounds as well as those of some previously reported phosphorothionates generally correlate well with the toxicity and may be important in determining the overall acute toxicity levels of phosphorothionate insecticides.
Urinary metabolites ... were identified by gas-liquid chromatography, TLC and mass spectrometry as 3,5,6-trichloro-2-pyridinol (TCP) (13.8%), its glucuronide conjugate (68.6%) and the desmethyl metabolite O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (17.8%). Feces were not analysed, as they contained less than 5% of the administered radiolabel.
A normal metabolic reaction with phosphorothioates is oxidative desulfuration or isomerization to give the oxon form, which is the more potent inhibitor of acetylcholinesterase. Chlorpyrifosmethyl oxon was not identified in the rat metabolism studies with chlorpyrifos-methyl.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.